A-D-Xylopyranosyl azide

Description

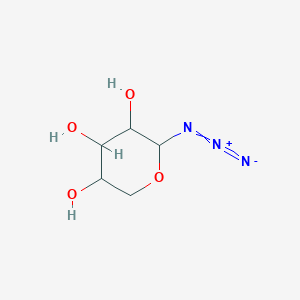

α-D-Xylopyranosyl azide is a carbohydrate derivative featuring a xylopyranose ring substituted with an azide (-N₃) functional group. This compound is of significant interest in synthetic chemistry due to the azide’s role in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in bioconjugation and drug discovery .

Properties

IUPAC Name |

2-azidooxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBURHISBVZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosyl Bromide Intermediate Formation

The synthesis of XylAz typically begins with the conversion of xylose into a glycosyl bromide intermediate. As detailed in supplementary materials from the Royal Society of Chemistry, peracetylated xylose is treated with hydrogen bromide (33% in acetic acid) under inert conditions to yield the corresponding glycosyl bromide. This intermediate is highly reactive and requires immediate use in subsequent steps to prevent decomposition.

Reaction Conditions :

Azide Functionalization via Phase-Transfer Catalysis

The glycosyl bromide undergoes nucleophilic displacement with sodium azide (NaN₃) using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst. This two-phase reaction (chloroform/saturated NaHCO₃) proceeds at room temperature for 16 hours, achieving near-quantitative conversion to the peracetylated xylosyl azide.

$$

\text{Glycosyl bromide} + \text{NaN}3 \xrightarrow{\text{Bu}4\text{NHSO}_4} \text{Peracetyl-XylAz} + \text{NaBr}

$$

Key Parameters :

Deprotection to Yield XylAz

The acetyl-protected xylosyl azide is deprotected using methanolic sodium methoxide (0.5 M). Neutralization with ion-exchange resin followed by solvent evaporation yields pure XylAz.

$$

\text{Peracetyl-XylAz} \xrightarrow{\text{CH}_3\text{ONa}} \text{XylAz} + \text{Acetate byproducts}

$$

Optimization Note : Prolonged exposure to base (>3 hours) risks β-elimination of the azide group.

Modern Click Chemistry Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Recent methodologies leverage CuAAC to conjugate XylAz with alkynes, forming triazole-linked glycoconjugates. For example, propargyl derivatives react with XylAz in DMF/water (4:1.3) using CuSO₄·5H₂O and sodium ascorbate.

Representative Protocol :

| Component | Quantity | Role |

|---|---|---|

| XylAz | 1 mmol | Azide donor |

| Propargyl derivative | 1 mmol | Alkyne partner |

| CuSO₄·5H₂O | 0.4 mmol | Catalyst |

| Sodium ascorbate | 0.8 mmol | Reducing agent |

| Reaction time | 12 hours | TLC monitoring |

Advantages :

- Ambient reaction conditions

- High regioselectivity (1,4-triazole)

- Compatibility with sensitive fluorophores.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Anomeric proton resonance at δ 4.8–5.2 ppm (doublet, J = 3–5 Hz) confirms β-configuration.

- ¹³C NMR : Azide-bearing C1 at δ 90–95 ppm.

Mass Spectrometry :

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC | C18 (250 × 4.6 mm) | MeCN/H₂O (70:30) | 8.2 min | >98% |

| TLC | Silica G | EtOAc/Hex (1:1) | Rf 0.45 | Single spot |

Applications in Glycobiology and Drug Development

Metabolic Labeling of Glycosaminoglycans (GAGs)

XylAz derivatives prime GAG biosynthesis in mammalian cells. Fluorophore-tagged analogs like UMB-click-xylosides (13a/b) outperform commercial O-xylosides in heparan sulfate (HS) chain elongation:

| Xyloside | HS Chain Length (kDa) | Priming Efficiency (%) |

|---|---|---|

| UMB-O-xyloside | 25–30 | 42 ± 5 |

| 13a | 28–33 | 58 ± 7 |

| 13b | 35–40 | 72 ± 6 |

Mechanistic Insight : The triazole linker enhances Golgi trafficking compared to amide-linked analogs.

Chemical Reactions Analysis

Types of Reactions: A-D-Xylopyranosyl azide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in the molecule.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.

Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed:

Alkyl Azides: Formed from substitution reactions.

Primary Amines: Formed from reduction reactions.

Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

Synthesis and Characterization

XylAz can be synthesized from xylose through a multi-step process involving the conversion of xylose into a protected xylosyl azide, followed by deprotection to yield the final compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of XylAz .

Biological Properties

XylAz serves as a valuable tool in biological research due to its ability to mimic natural sugars. It is utilized in:

- Glycoconjugate Development : XylAz is instrumental in creating glycoconjugates that can be used to study interactions between carbohydrates and proteins .

- Carbohydrate-Binding Protein Studies : The compound aids in investigating carbohydrate-binding proteins, enhancing our understanding of cellular processes .

- Therapeutic Applications : Research indicates that XylAz may have potential as a therapeutic agent against cancer, viral infections, and inflammatory diseases due to its ability to modulate enzymatic activities .

Azidosugar-Based Probes

XylAz is pivotal in developing azidosugar-based probes that facilitate the study of glycan interactions within biological systems. These probes can be used to label specific biomolecules for further analysis .

Glycosaminoglycan (GAG) Priming

Recent studies demonstrate that azide-functionalized xylosides like XylAz can prime the biosynthesis of soluble GAGs in mammalian cells. This capability allows for the isolation and functionalization of newly synthesized GAGs for various applications, including drug delivery and biomolecular interaction studies .

Click Chemistry

XylAz plays a crucial role in bioorthogonal click chemistry, which allows for selective labeling and manipulation of biomolecules without interfering with native cellular functions. This technique is valuable in drug discovery and development .

Development of GAG Primers

In a study involving A549 cells (human alveolar basal epithelial cells), researchers treated the cells with azide-functionalized naphthoxylosides derived from XylAz. The results showed enhanced diversity in GAG chain lengths compared to controls, indicating that XylAz can effectively initiate GAG biosynthesis and provide handles for further functionalization .

Fluorescence Localization Microscopy

Another application involved using XylAz-labeled GAGs for fluorescence localization microscopy, demonstrating its utility in visualizing biomolecular interactions within live cells .

Limitations and Future Directions

Despite its promising applications, the synthesis of XylAz can be complex and lacks commercial availability. Future research should focus on:

- Scalable Synthesis : Developing more efficient methods for synthesizing XylAz to facilitate broader applications.

- Novel Therapeutics : Exploring the potential of XylAz-based compounds as targeted therapeutics for various diseases.

- Diagnostic Tools : Investigating the use of XylAz in developing diagnostic probes for imaging techniques like MRI and PET .

Mechanism of Action

The mechanism of action of A-D-Xylopyranosyl azide involves its highly reactive azide group, which can participate in various chemical reactions. In biological systems, the azide group can interact with enzymes and other proteins, leading to the formation of covalent bonds and the modification of protein function . The azide group can also be reduced to an amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Biological Activity

A-D-Xylopyranosyl azide (XylAz) is a significant compound in the field of glycoscience and medicinal chemistry. It is a derivative of xylose, featuring an azide functional group that enhances its utility in biological applications. This article explores the biological activity of XylAz, focusing on its synthesis, characterization, and diverse biological applications.

Synthesis and Characterization

XylAz is synthesized through a multi-step process involving the conversion of xylose into a protected xylosyl azide, followed by deprotection to yield the final product. The synthesis typically employs azide reagents and various protective groups to ensure the stability of intermediates. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of XylAz .

Biological Properties

XylAz exhibits a range of biological activities due to its azide functionality, which allows it to participate in bioorthogonal reactions. These properties make it valuable for studying carbohydrate-binding proteins, developing glycoconjugates, and modulating enzymatic activities.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Carbohydrate-binding studies | XylAz can mimic natural sugars, facilitating the study of carbohydrate-protein interactions. |

| Glycoconjugate development | Utilized in synthesizing glycoproteins and glycolipids for therapeutic applications. |

| Enzymatic modulation | Acts as an inhibitor or substrate for various glycosidases and glycosyltransferases. |

| Cancer therapy potential | Investigated as a component in drug design targeting cancer cells via modified glycans. |

| Viral infection treatment | Shows promise in developing antiviral agents by modifying glycan structures to enhance efficacy. |

Case Studies

- Glycoconjugate Synthesis : In a study by , XylAz was utilized to create modified glycoproteins that demonstrated enhanced binding affinity to specific lectins, indicating its potential in targeted drug delivery systems.

- Cancer Therapeutics : Research has shown that XylAz derivatives can inhibit tumor cell proliferation by interfering with glycosaminoglycan biosynthesis, which is crucial for tumor growth and metastasis .

- Bioorthogonal Chemistry Applications : The azide group allows XylAz to participate in click chemistry reactions, making it useful for labeling biomolecules in live cells without disrupting native biological functions . This property has been harnessed to track cellular processes and develop new imaging techniques.

Safety and Toxicity

Studies indicate that XylAz is non-toxic in vitro and in vivo, although caution is advised due to the reactive nature of the azide group . Proper handling protocols should be followed to mitigate any risks associated with its use.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing A-D-Xylopyranosyl azide with high β-anomeric selectivity?

- Methodological Answer : The synthesis typically involves trichloroacetimidate donors (e.g., 2,3,4-tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate) under BF₃·OEt₂ catalysis in CH₂Cl₂ at low temperatures to achieve β-selectivity. Post-coupling, azide introduction is achieved via nucleophilic substitution (e.g., NaN₃ in DMF). Purification via column chromatography (e.g., hexane/EtOAc) and characterization by TLC (Rf ~0.24) and NMR (δ 4.5–5.5 ppm for anomeric protons) are essential .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are pivotal for confirming the anomeric configuration (β: J₁,₂ ~0–3 Hz; α: J₁,₂ ~3–5 Hz) and azide placement. For example, in β-D-xylopyranosyl azides, the anomeric carbon (C1) resonates at ~102–105 ppm, while the azide-bearing carbon shows a distinct downfield shift (~65–70 ppm). HSQC and HMBC correlations validate connectivity .

Q. What TLC conditions are optimal for monitoring this compound synthesis?

- Methodological Answer : A hexane/EtOAc (3:2) solvent system is widely used, with Rf values ~0.24 for β-anomers. Visualization under UV (254 nm) or via iodine staining detects intermediates. Adjusting polarity (e.g., adding 1–5% MeOH) improves resolution for polar derivatives .

Advanced Research Questions

Q. How can copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound in bioconjugation?

- Methodological Answer : Use CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 12–24 hours. Monitor conversion via LC-MS. Note: Steric hindrance from the xylose ring may require extended reaction times or elevated temperatures (40–60°C) .

Q. What strategies address low yields in glycosylation reactions involving this compound?

- Methodological Answer :

- Contradiction Analysis : Discrepancies in yields (e.g., 70% vs. 95%) may stem from moisture sensitivity or competing side reactions (e.g., azide reduction).

- Solutions :

Pre-dry molecular sieves (3Å) at 200°C for 2 hours.

Use AgClO₄ (0.1–0.2 equiv) as a promoter to enhance glycosyl donor activation.

Quench unreacted donors with hydrazine hydrate post-reaction .

Q. How can stereochemical outcomes be controlled during enzymatic synthesis of xylopyranosyl azides?

- Methodological Answer : Glycosynthases (e.g., engineered β-xylosidases) catalyze transglycosylation with azide-functionalized acceptors in phosphate buffer (pH 7.0, 37°C). For β-selectivity, use mutants with narrowed active-site pockets (e.g., E353A) to prevent α-anomer formation. Monitor anomeric ratio via chiral HPLC .

Q. What are the pitfalls in interpreting mass spectrometry data for this compound derivatives?

- Methodological Answer :

- Common Issues :

- Fragmentation of the labile azide group during ESI-MS, leading to [M-N₃]⁺ peaks.

- Sodium adducts ([M+Na]⁺) dominating spectra in polar solvents.

- Resolution : Use MALDI-TOF with DHB matrix to minimize fragmentation. For ESI-MS, add NH₄OAc (1 mM) to suppress adducts .

Data Contradiction and Troubleshooting

Q. How to reconcile conflicting reports on the stability of this compound in aqueous media?

- Methodological Answer : Stability varies with pH and substituents. At pH < 5, protonation of the azide group accelerates hydrolysis (t₁/₂ ~2 hours). At pH 7.4 (physiological conditions), t₁/₂ extends to >48 hours. For long-term storage, lyophilize and store under argon at -20°C .

Q. Why do some studies report anomalous NOE correlations in this compound NMR spectra?

- Methodological Answer : Axial azide groups in β-anomers disrupt ring puckering, leading to unexpected NOE contacts (e.g., H1–H3). Perform 2D NOESY at 800 MHz with cryoprobes to enhance sensitivity. Compare with DFT-calculated structures to validate assignments .

Tables for Key Data

| Parameter | Typical Value | Reference |

|---|---|---|

| β-Anomeric Selectivity | >95% (BF₃·OEt₂ catalysis) | |

| CuAAC Reaction Time | 12–24 hours (25°C) | |

| TLC Rf (hexane/EtOAc 3:2) | 0.24 | |

| ¹³C NMR C1 Chemical Shift | 102–105 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.